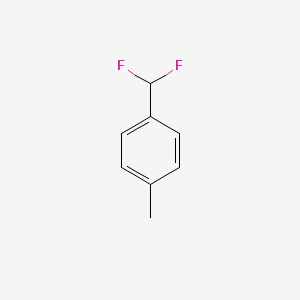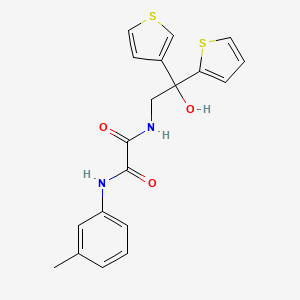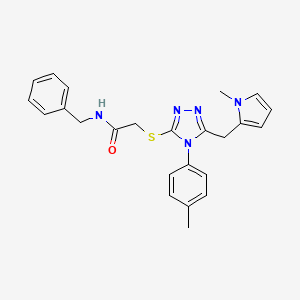
2-Bromoethyl-p-anisolesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl-p-anisolesulfonate is a chemical compound with the molecular formula C9H11BrO . It is also known by other names such as 1-(2-Bromoethyl)-4-methoxybenzene .
Synthesis Analysis
The synthesis of 2-Bromoethyl-p-anisolesulfonate has been studied in the context of trifluoroacetolysis . In another study, arylglycine derivatives were cyclized to azetidines using commercially available (2-bromoethyl)sulfonium triflate .Molecular Structure Analysis
The molecular structure of 2-Bromoethyl-p-anisolesulfonate consists of a bromoethyl group attached to a methoxybenzene ring . The average mass of the molecule is 215.087 Da and the monoisotopic mass is 213.999313 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Bromoethyl-p-anisolesulfonate have been studied in the context of trifluoroacetolysis . In this process, 2-Bromoethyl-p-anisolesulfonate was reacted with other compounds to study the influence of the departing sulfonate group on the mechanism and kinetics of the reaction .Wissenschaftliche Forschungsanwendungen
1. Use in Organic Solar Cells
2-Bromoethyl-p-anisolesulfonate is utilized in the fabrication of organic solar cells. Zhou et al. (2014) demonstrate its application as a hole-transporting layer in organic bulk heterojunction solar cells. The use of conductive conjugated polyelectrolyte with 2-Bromoethyl-p-anisolesulfonate derivatives leads to enhanced performance in solar cells, achieving a power conversion efficiency of up to 8.2% (Zhou et al., 2014).
2. In Electroplating Solutions
The compound's derivatives are used in electroplating solutions. Chen et al. (2005) investigated the decomposition of 2-naphthalenesulfonate, a derivative of 2-Bromoethyl-p-anisolesulfonate, in electroplating solutions by ozonation with UV radiation. This study is crucial for understanding the environmental impact and removal of such compounds from industrial waste (Chen et al., 2005).
3. Impact on Anisotropic Electrical Conduction
Research by Nardes et al. (2007) explores the anisotropic conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), which includes 2-Bromoethyl-p-anisolesulfonate derivatives. Their findings reveal that these compounds contribute to the anisotropic electrical conduction in thin films, which is significant for the development of advanced electronic materials (Nardes et al., 2007).
4. Role in Chemical Synthesis
The compound is also used in chemical synthesis. For instance, Saikia et al. (2015) employed N,N-Dibromo-p-toluenesulfonamide, a derivative, for the bromination of aromatic compounds, demonstrating its utility in organic synthesis and its potential for various industrial applications (Saikia et al., 2015).
5. Environmental Remediation
2-Bromoethyl-p-anisolesulfonate derivatives are used in environmental remediation processes. Guan et al. (2017) investigated the oxidation kinetics of bromophenols using peroxydisulfate activated by carbon nanotubes. This research contributes to the understanding of how these compounds can be utilized in advanced oxidation processes for water treatment (Guan et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
While specific future directions for the study of 2-Bromoethyl-p-anisolesulfonate are not mentioned in the search results, the field of organic chemistry continues to explore new synthesis methods, reaction mechanisms, and applications for various compounds . The development of safe and sustainable methodologies for bromination reactions is an ongoing area of research .
Eigenschaften
IUPAC Name |
2-bromoethyl 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO4S/c1-13-8-2-4-9(5-3-8)15(11,12)14-7-6-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXRSLFJLJORFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


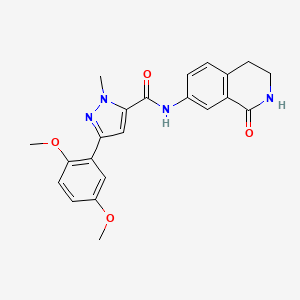

![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2559620.png)
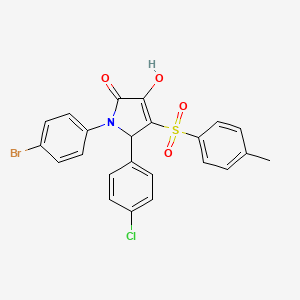
![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)
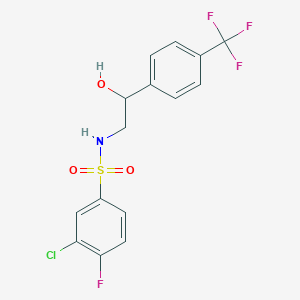
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2559628.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)

